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Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation
channel, primarily permeable to Ca2*, but also to Fe2*, Zn2*, and H*.[1][2] Localized
predominantly on the membranes of late endosomes and lysosomes, TRPML1 plays a pivotal
role in a multitude of cellular processes, including lysosomal biogenesis, membrane trafficking,
autophagy, and the regulation of lysosomal pH.[1][3] Dysfunctional TRPML1 channels are the
direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type 1V
(MLIV), a severe neurodegenerative disease.[4] This central role in cellular homeostasis and
pathology makes TRPML1 a compelling target for therapeutic intervention. Understanding the
intricate mechanisms that govern its gating is paramount for the development of novel drugs
targeting this channel.

This technical guide provides a comprehensive overview of the core gating mechanisms of the
TRPML1 channel, detailing its regulation by endogenous and synthetic ligands, pH, and
divalent cations. It includes a compilation of quantitative data, detailed experimental protocols
for studying the channel, and visualizations of key signaling pathways and workflows.

Allosteric Regulation of TRPML1 Gating

The gating of the TRPML1 channel is a complex process governed by the allosteric interplay of
various regulatory factors that bind to distinct sites on the channel protein.[4][5] This intricate
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regulation allows the channel to integrate multiple signals from the lysosomal lumen and the
cytoplasm, ensuring its activity is tightly controlled and responsive to the cell's physiological
state.

Regulation by Phosphoinositides

Phosphoinositides, particularly phosphatidylinositol 3,5-bisphosphate (P1(3,5)P2), are key
endogenous activators of TRPMLL1.[4] The subcellular localization of different
phosphoinositides plays a crucial role in the spatial regulation of TRPMLL1 activity.

e PI(3,5)P2 (Activator): This lipid is predominantly found on the membranes of late endosomes
and lysosomes and serves as a direct and potent agonist of TRPML1.[4][6] The binding of
P1(3,5)P2 to a poly-basic region in the N-terminus of TRPML1 is thought to induce a
conformational change that leads to channel opening.[7][8] However, studies have shown
that PI(3,5)P2 alone induces a low single-channel open probability, suggesting it may act in
concert with other factors to achieve full channel activation.[4]

e PI(4,5)P2 (Inhibitor): In contrast to PI(3,5)P2, phosphatidylinositol 4,5-bisphosphate
(PI(4,5)P2), which is abundant in the plasma membrane, acts as an inhibitor of TRPMLL1.[4]
[6] This differential regulation by phosphoinositide isoforms ensures that TRPMLL1 is primarily
active in its designated organellar environment, the late endosomes and lysosomes, and
remains largely inactive if it transiently localizes to the plasma membrane.[9]

Quantitative Data on Phosphoinositide Regulation
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Cell

Ligand Effect ECsolICso Reference
TypelSystem
COS-1 cells
) o (whole-
diC8 PI(3,5)P2 Activation 48 £ 14 nM [10]
endolysosome

patch clamp)

COS-1 cells
o 2.2+ 2 pM (for (whole-
PI1(3,5)P2 Weak Activation [71[10]
7Q mutant) endolysosome

patch clamp)

P1(4,5)P2 Inhibition Not specified Not specified [4][6]

Signaling Pathway of TRPML1 Activation by PI(3,5)P2

Caption: PI1(3,5)P2 binds to the N-terminus of TRPML1, inducing a conformational change that
opens the channel.

Regulation by NAADP

Nicotinic acid adenine dinucleotide phosphate (NAADP) is another endogenous second
messenger implicated in the release of Ca?* from acidic stores, including lysosomes. Several
studies have provided evidence that TRPML1 can function as an NAADP-sensitive Ca2*
release channel.[1][11] The activation of TRPML1 by NAADP is concentration-dependent and
can lead to both local Ca?* bursts from lysosomes and subsequent global Ca?* waves.[11][12]

Quantitative Data on NAADP Regulation
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. TypelSystem
Activation

Reconstituted
lysosomal

NAADP Activation 1-1000 nM channels from [11]
coronary arterial

myocytes

Lysosomal
o preparations
NAADP Activation 0.01-1.0 pMm [12]
from human

fibroblasts

Signaling Pathway of TRPML1 Activation by NAADP
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Can trigger
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Lysosomal Ca?* Release Global Ca2* Signal
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Caption: NAADP activates the TRPML1 channel, leading to lysosomal Ca?* release.

Regulation by pH and Luminal Ca?*

The activity of TRPML1 is finely tuned by the ionic environment of the lysosome, particularly its
acidic pH and high Ca2* concentration.

e pH: TRPML1 channel activity is potentiated by acidic pH, with its maximal activity observed
at a pH of around 4.6, which is close to the typical pH of the lysosomal lumen.[1][13] This
pH-dependence ensures that the channel is most active within its native organellar
environment.

e Luminal Ca2*: High concentrations of Ca2* in the lysosomal lumen have an inhibitory effect
on TRPMLL1.[14] The apparent ICso for Ca2* inhibition is around 0.27 mM at a neutral pH.[14]
This inhibition is attenuated at acidic pH, suggesting a negative cooperativity between
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luminal Ca2* and H*.[14] This dual regulation by luminal Ca?* and pH allows for a dynamic
control of channel activity based on the lysosomal state.

Quantitative Data on pH and Ca?* Regulation

Optimal/lnhibit

Cell
Regulator Effect ory Reference
. TypelSystem
Concentration
o Maximal activity )
pH Activation Mammalian cells  [1]
at pH ~4.6
HEK 293T cells
(whole-cell patch
_ o ICs0 = 0.27 mM
Luminal Caz* Inhibition clamp of [14]
(at pH 7.4)
TRPML1VP
mutant)

Regulation by Synthetic Ligands

The pharmacological importance of TRPML1 has driven the development of synthetic small-
molecule agonists and antagonists. These compounds are invaluable tools for studying the
physiological roles of the channel and hold therapeutic potential.

¢ Synthetic Agonists (e.g., ML-SA1): ML-SAL1 is a potent and specific synthetic agonist of
TRPML1.[15][16] It binds to a hydrophobic pocket formed by transmembrane helices S5 and
S6 of one subunit and S6 of the neighboring subunit.[17][18][19] ML-SAL1 can activate the
channel independently of PI(3,5)P2.[20]

e Synthetic Antagonists (e.g., ML-SI3): ML-SI3 is a potent inhibitor of TRPML1 and TRPML2.
[21][22] The (-)-trans-isomer of ML-SI3 is a particularly potent inhibitor of TRPML1.[23]

Quantitative Data on Synthetic Ligand Regulation
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Cell

Ligand Effect ECsolICso Reference
TypelSystem
HEK-TRPML1-

ML-SA1 Activation ECs0=0.5 uM 4A (automated [24]

patch clamp)

DMD Myoblasts
o ECs0 =285+ (whole-
ML-SA5 Activation [24]
144 nM endolysosome

patch clamp)

ML-SI3 Inhibition ICs0 = 4.7 uM Not specified [21][22]

(-)-trans-ML-SI3 Inhibition IC50=1.6 uM Not specified [23][25]

Structural Basis of Gating

Cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the structural
rearrangements that underlie TRPML1 gating. The channel exists in distinct closed and open
conformations.

o Closed State: In the closed state, the ion permeation pathway is constricted at a lower gate
formed by the distal ends of the S6 helices.[18]

e Open State: Upon activation by an agonist like ML-SA1, the S6 helices undergo a slight
outward shift, leading to a widening of the lower gate.[18] For instance, in the presence of
ML-SAL, the constricted sites of the lower gate expand from approximately 5.5-5.6 A to 8.4-
9.8 A.[18][26] This conformational change is coupled to a structural rearrangement of the
pore helix 1 (PH1).[18] The allosteric nature of TRPML1 regulation is underscored by the
observation that local conformational changes at a ligand binding site can propagate to
distant parts of the channel, leading to a global movement of the entire channel structure.[27]

Quantitative Data on Gating Conformational Changes
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State Constriction Site Diameter Reference

Closed (Apo) Lower Gate ~55-56A [18][26]

Open (ML-SA1-

Lower Gate ~8.4-9.8A [18][26]
bound)

Experimental Protocols

Studying the gating mechanisms of TRPML1 requires specialized experimental techniques that
allow for the direct measurement of channel activity in its native lysosomal environment or in
reconstituted systems.

Whole-Endolysosome Patch Clamp

This powerful technique allows for the direct recording of ion channel currents from the
membrane of isolated endolysosomes.

Methodology:

e Cell Preparation: Culture cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1)
on coverslips. To enlarge endolysosomes for easier patching, incubate the cells with
vacuolin-1 (e.g., 1 uM for at least 2 hours).[3][28]

e Lysosome Visualization: Briefly incubate the cells with a lysosomal marker like Neutral Red
to visualize the acidic compartments.[3]

» Lysosome Isolation: Mechanically rupture the plasma membrane using a small-diameter
glass pipette to release the enlarged endolysosomes into the bath solution.

o Patching: Using a fresh, fire-polished glass pipette, form a high-resistance seal (GQ seal)
with an isolated endolysosome.

e Recording: Achieve the whole-endolysosome configuration by applying a gentle suction to
rupture the lysosomal membrane patch. Record currents using a voltage-clamp amplifier. A
typical voltage protocol involves ramping the voltage from -100 mV to +100 mV.[24]

e Solutions:

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5920536/
https://www.researchgate.net/figure/Structural-comparisons-of-apo-and-ML-SA1-bound-TRPML1-structures-a-b-Solvent-accessible_fig3_320334122
https://pmc.ncbi.nlm.nih.gov/articles/PMC5920536/
https://www.researchgate.net/figure/Structural-comparisons-of-apo-and-ML-SA1-bound-TRPML1-structures-a-b-Solvent-accessible_fig3_320334122
https://metrionbiosciences.com/endo-lysosomal-patch-clamp-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766620/
https://metrionbiosciences.com/endo-lysosomal-patch-clamp-assay/
https://www.benchchem.com/pdf/Using_ML_SA5_in_Patch_Clamp_Electrophysiology_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pipette (luminal) solution (in mM): 140 NacCl, 5 KClI, 1 CaClz, 1 MgClz, 10
HEPES/MES/Citrate (pH adjusted to the desired luminal pH, e.g., 4.6).

o Bath (cytosolic) solution (in mM): 140 K-Glutamate, 5 KCI, 1 MgCl2, 10 HEPES (pH 7.2).
Agonists and antagonists are added to the bath solution.

Experimental Workflow for Whole-Endolysosome Patch Clamp
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Caption: Workflow for recording TRPML1 currents using the whole-endolysosome patch clamp
technique.

Lysosomal Calcium Imaging

This cell-based assay measures changes in cytosolic Ca2* concentration resulting from the
release of Ca2* from lysosomes through TRPML1 channels.

Methodology:

e Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1) in a
96-well black-wall, clear-bottom microplate.[29]

e Dye Loading: Load the cells with a cell-permeable fluorescent Ca?* indicator, such as Fluo-4
AM.[29] The AM ester allows the dye to cross the cell membrane, after which it is cleaved by
intracellular esterases, trapping the active Fluo-4 inside the cell.

o Baseline Measurement: Place the plate in a fluorescence plate reader and record the
baseline fluorescence intensity (excitation ~490 nm, emission ~525 nm) for a short period
(e.g., 10-20 seconds).[29]

e Agonist Addition: The instrument automatically adds the TRPML1 agonist (e.g., ML-SA1) to
the wells.

» Response Measurement: Continue recording the fluorescence signal for at least 60-180
seconds to capture the peak Ca?* response and its subsequent decay.[29] The increase in
fluorescence intensity is proportional to the increase in intracellular Ca2* concentration.

Experimental Workflow for Lysosomal Calcium Imaging
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Caption: Workflow for measuring TRPML1-mediated lysosomal Ca?* release using a
fluorescent indicator.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structures of TRPMLL1 in its
different conformational states.
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Methodology:

e Protein Expression and Purification: Express full-length human or mouse TRPMLL1 in a
suitable expression system (e.g., baculovirus-mediated transduction of mammalian cells).
[18] Purify the protein using affinity and size-exclusion chromatography in the presence of a
mild detergent (e.g., digitonin).[18]

o Sample Preparation for Cryo-EM:

o For ligand-bound structures, incubate the purified protein with the ligand of interest (e.g.,
PI(3,5)P2, ML-SAL).

o Apply a small volume of the protein sample to a cryo-EM grid.
o Plunge-freeze the grid in liquid ethane to vitrify the sample.

o Data Collection: Collect images of the frozen-hydrated particles using a transmission
electron microscope.

e Image Processing and 3D Reconstruction: Use single-particle analysis software to process
the images and reconstruct the 3D structure of the TRPML1 channel. This involves steps like
motion correction, particle picking, 2D classification, and 3D classification and refinement.[9]
[14]

Conclusion

The gating of the TRPML1 channel is a highly regulated process that is critical for maintaining
lysosomal and cellular homeostasis. Its allosteric regulation by a diverse array of factors,
including phosphoinositides, NAADP, pH, and luminal Ca?*, allows for a sophisticated response
to the dynamic cellular environment. The development of synthetic agonists and antagonists,
coupled with advances in structural biology and electrophysiology, has significantly advanced
our understanding of these gating mechanisms. This in-depth knowledge provides a solid
foundation for the rational design of novel therapeutic strategies targeting TRPML1 for the
treatment of lysosomal storage diseases and other related pathologies. Further research into
the interplay between these different regulatory inputs will continue to unravel the complexities
of TRPML1 function and its role in human health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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